1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
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Overview
Description
1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde with 1,4-dimethyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent molecule for various biological applications .
Comparison with Similar Compounds
Similar Compounds
1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the N-methyl group, resulting in different chemical properties.
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-amine: Similar structure but with different substitution patterns.
Uniqueness
1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both trifluoromethyl and methyl groups enhances its stability, reactivity, and potential for various applications .
Properties
Molecular Formula |
C11H14F3N5 |
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Molecular Weight |
273.26 g/mol |
IUPAC Name |
1,4-dimethyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H14F3N5/c1-7-6-18(2)17-10(7)15-5-8-4-9(11(12,13)14)16-19(8)3/h4,6H,5H2,1-3H3,(H,15,17) |
InChI Key |
GFWRSMCRKGSJLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC(=NN2C)C(F)(F)F)C |
Origin of Product |
United States |
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